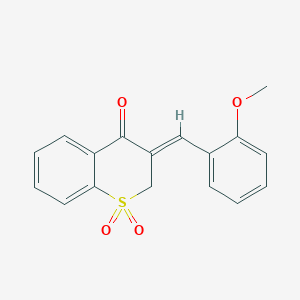
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide, also known as DBM, is a synthetic compound with potential applications in scientific research. This compound is a member of the benzothiopyran family of compounds, which have been found to exhibit a wide range of biological activities. DBM has been studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The exact mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have a variety of biochemical and physiological effects. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can induce apoptosis, or programmed cell death, in cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells. In addition, (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have antioxidant properties, which can help protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in scientific research is its potential as a therapeutic agent in the treatment of various diseases. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further study. However, one limitation of using (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use.
Direcciones Futuras
There are many potential future directions for the study of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide. Further research is needed to fully understand the mechanism of action of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide and its potential applications in the treatment of various diseases. Studies are also needed to determine the optimal dosage and administration of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide for therapeutic use. In addition, future studies could investigate the use of (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide in combination with other therapeutic agents to enhance its efficacy.
Métodos De Síntesis
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by oxidation with hydrogen peroxide. Other methods involve the reaction of 2-methoxybenzaldehyde with 4-chloro-2-hydroxybenzophenone in the presence of a base, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has been the subject of numerous scientific studies due to its potential applications in the treatment of various diseases. Studies have shown that (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells. (Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide has also been found to have neuroprotective effects, making it a potential therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
132794-02-6 |
|---|---|
Nombre del producto |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one 1,1-dioxide |
Fórmula molecular |
C17H14O4S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(3Z)-3-[(2-methoxyphenyl)methylidene]-1,1-dioxothiochromen-4-one |
InChI |
InChI=1S/C17H14O4S/c1-21-15-8-4-2-6-12(15)10-13-11-22(19,20)16-9-5-3-7-14(16)17(13)18/h2-10H,11H2,1H3/b13-10+ |
Clave InChI |
OJYKFKKTLXEUFG-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/2\CS(=O)(=O)C3=CC=CC=C3C2=O |
SMILES |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
COC1=CC=CC=C1C=C2CS(=O)(=O)C3=CC=CC=C3C2=O |
Sinónimos |
(Z)-2,3-Dihydro-3-((2-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-o ne 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



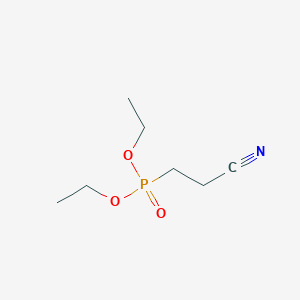
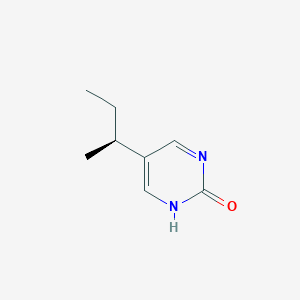
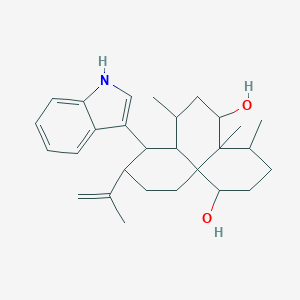
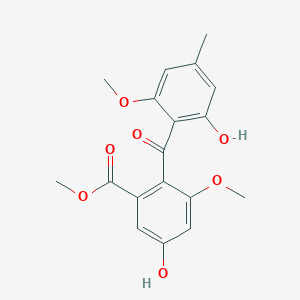
![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)
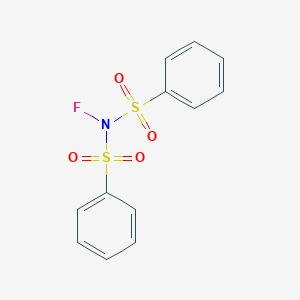
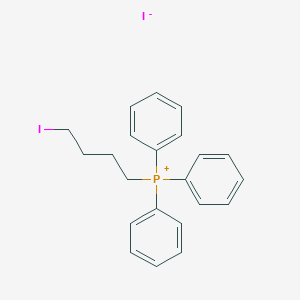
![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)
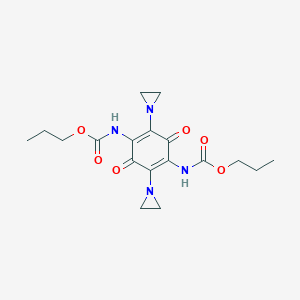
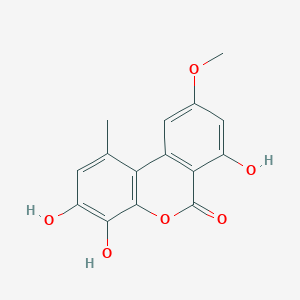

![[2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B161504.png)
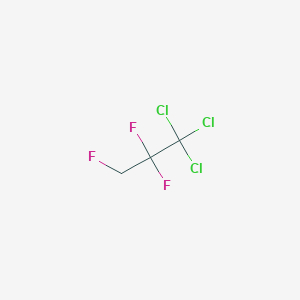
![Ethyl 2-[3-(2-amino-2-thioxoethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetate](/img/structure/B161512.png)